An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methylpyrido[2,3-b]pyrazine
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methylpyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of 7-Methylpyrido[2,3-b]pyrazine, a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry.[1] Drawing from established principles and data from closely related analogs, this document offers both foundational knowledge and practical insights for professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[2] This fused heterocyclic system, comprising a pyridine ring fused to a pyrazine ring, is a key pharmacophore in compounds investigated for applications ranging from anticancer and anti-inflammatory agents to fungicides and inhibitors of various enzymes.[2] The introduction of a methyl group at the 7-position, yielding 7-Methylpyrido[2,3-b]pyrazine, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical behavior.[1] Understanding these fundamental characteristics is paramount for its effective utilization in research and development.
Molecular Structure and Core Properties
7-Methylpyrido[2,3-b]pyrazine is characterized by the molecular formula C₈H₇N₃ .[1] Its structure features a planar, aromatic bicyclic system with a methyl substituent on the pyrazine ring.
Caption: Molecular Structure of 7-Methylpyrido[2,3-b]pyrazine.
Table 1: Core Physicochemical Properties of 7-Methylpyrido[2,3-b]pyrazine and Related Compounds
| Property | 7-Methylpyrido[2,3-b]pyrazine (Predicted/Estimated) | Pyrido[2,3-b]pyrazine (Experimental) | 7-Bromopyrido[2,3-b]pyrazine (Experimental) |
| Molecular Formula | C₈H₇N₃ | C₇H₅N₃ | C₇H₄BrN₃ |
| Molecular Weight | 145.16 g/mol | 131.14 g/mol | 210.03 g/mol |
| Melting Point | 145-170 °C (estimated) | 139-143 °C | 161-166 °C |
| Boiling Point | > 300 °C (estimated) | Not available | 278-299 °C (predicted)[3] |
| Water Solubility | Sparingly soluble (estimated) | Soluble | 4018.16 - 9280.8 mg/L (predicted)[3] |
| pKa | 2-4 (estimated) | Not available | Not available |
Rationale for Estimations:
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Melting Point: The introduction of a methyl group generally increases the melting point compared to the parent compound due to increased molecular weight and potentially more efficient crystal packing. The presence of a bromine atom in 7-bromopyrido[2,3-b]pyrazine significantly increases its melting point. Therefore, the melting point of the 7-methyl derivative is estimated to be slightly higher than the parent compound.
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Boiling Point: The boiling point is expected to be significantly higher than that of related, smaller pyrazines due to the fused ring system and increased molecular weight.
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Water Solubility: The fused aromatic system suggests low aqueous solubility, although the nitrogen atoms can participate in hydrogen bonding, making it sparingly soluble.
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pKa: The pyridine and pyrazine nitrogen atoms are basic. The pKa is estimated based on the values for similar nitrogen-containing heterocyclic compounds.
Synthesis and Purification
The synthesis of 7-Methylpyrido[2,3-b]pyrazine can be approached through several established methods for constructing the pyrido[2,3-b]pyrazine scaffold. A common and effective strategy is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
General Synthetic Workflow
Caption: General synthetic workflow for 7-Methylpyrido[2,3-b]pyrazine.
Step-by-Step Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization based on the specific 1,2-dicarbonyl compound used.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-2,3-diaminopyridine (1.0 eq) in glacial acetic acid.
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Addition of Reagents: To the stirred solution, add the 1,2-dicarbonyl compound (e.g., glyoxal, 1.05 eq) dropwise.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step-by-Step Experimental Protocol: Purification
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 7-Methylpyrido[2,3-b]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazine rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon.
Experimental Protocol: NMR Sample Preparation
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Ensure the sample is fully dissolved before acquiring the spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the closely related isomer, 8-methylpyrido[2,3-b]pyrazine, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and can serve as a useful reference.[4]
Table 2: Predicted Mass Spectrometry Data for Methylpyrido[2,3-b]pyrazine Isomers
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.07128 |
| [M+Na]⁺ | 168.05322 |
| [M+K]⁺ | 184.02716 |
| Data is for 8-methylpyrido[2,3-b]pyrazine and is expected to be very similar for the 7-methyl isomer.[4] |
Experimental Protocol: Mass Spectrometry Sample Preparation
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Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
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The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrido[2,3-b]pyrazine derivatives typically exhibit characteristic absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
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Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
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Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance values typically between 0.1 and 1.0).
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Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
Determination of pKa
The pKa value, which quantifies the acidity or basicity of a compound, is a critical parameter in drug development as it influences solubility, absorption, and distribution.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Conclusion and Future Directions
This guide has outlined the key physicochemical characteristics of 7-Methylpyrido[2,3-b]pyrazine, providing a foundational understanding for researchers in the field. While specific experimental data for this particular derivative is not extensively reported, the principles and comparative data from related compounds offer a robust framework for its study and application. The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials.[2][5] Further research into the synthesis of a wider range of derivatives and comprehensive evaluation of their biological activities will undoubtedly lead to new and exciting discoveries.
References
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National Center for Biotechnology Information. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). [Link]
-
PubChemLite. 8-methylpyrido[2,3-b]pyrazine (C8H7N3). [Link]
Sources
- 1. CAS 397325-35-8: Pyrido[2,3-b]pyrazine,7-methyl- [cymitquimica.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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